molecular formula C21H19NO6 B2832872 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 848869-86-3

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2832872
CAS No.: 848869-86-3
M. Wt: 381.384
InChI Key: QWDDAJDLPVJVQX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a morpholine carboxylate moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Carboxylate Moiety: The final step involves the esterification of the chromen-4-one derivative with morpholine-4-carboxylic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-4-one core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding dihydro derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate exhibits unique properties due to the presence of the morpholine carboxylate moiety. This functional group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the morpholine ring can participate in hydrogen bonding and other interactions, potentially increasing the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)20(18)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDDAJDLPVJVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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